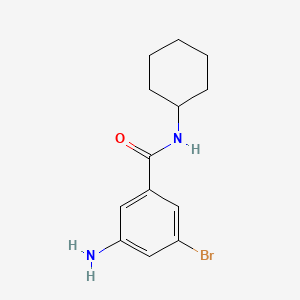

3-Amino-5-bromo-N-cyclohexylbenzamide

Descripción

3-Amino-5-bromo-N-cyclohexylbenzamide is a substituted benzamide derivative featuring a bromine atom at position 5, an amino group at position 3, and a cyclohexyl group attached to the amide nitrogen.

Propiedades

IUPAC Name |

3-amino-5-bromo-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMCBDBBDHSJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801274353 | |

| Record name | Benzamide, 3-amino-5-bromo-N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-63-5 | |

| Record name | Benzamide, 3-amino-5-bromo-N-cyclohexyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-amino-5-bromo-N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-N-cyclohexylbenzamide can be achieved through a multi-step process involving the following key steps:

Amination: The amino group at the 3-position can be introduced via nucleophilic aromatic substitution using an appropriate amine source.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The amino group can undergo oxidation to form nitro derivatives under specific conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form corresponding derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR) under basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: De-brominated benzamide.

Substitution: Thiol, amine, or alkoxide derivatives.

Aplicaciones Científicas De Investigación

Chemistry: : 3-Amino-5-bromo-N-cyclohexylbenzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .

Biology: : This compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding due to its unique structural features .

Medicine: : Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities .

Industry: : It can be utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties .

Mecanismo De Acción

The mechanism of action of 3-Amino-5-bromo-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine substituents on the benzamide ring can facilitate binding to active sites, potentially inhibiting or modulating the activity of target proteins . The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparación Con Compuestos Similares

2-Amino-5-bromo-N-cyclohexylbenzamide (1a)

- Structure: Amino group at position 2, bromine at position 5, cyclohexyl substituent on the amide nitrogen.

- Synthesis: Prepared via coupling of 2-amino-5-bromobenzoic acid with cyclohexylamine using EDC/HOBt and DIPEA in THF .

- Applications: Used as a precursor for synthesizing quinazolinones (e.g., 3-substituted-6-bromo-2-(3-nitrophenyl)quinazolin-4(3H)-one) under microwave irradiation with 3-nitrobenzaldehyde .

2-Amino-N-benzyl-5-bromobenzamide (1b)

3-Amino-5-bromo-N-[2-(dimethylamino)ethyl]benzamide (CAS: 1083169-91-8)

- Structure: Amino group at position 3, bromine at position 5, dimethylaminoethyl substituent on the amide nitrogen.

- Properties: The dimethylaminoethyl group enhances water solubility due to its polarity and basicity, contrasting with the hydrophobic cyclohexyl group in the target compound .

- Commercial Availability : Listed on chemical platforms like HXCHEM, indicating its use in drug discovery or as an intermediate .

Table 1: Comparative Analysis of Structural Analogs

Research Findings and Implications

Positional Isomerism: The 2-amino vs. 3-amino substitution alters electronic distribution. For example, 2-amino derivatives (1a, 1b) are more reactive in cyclization reactions due to proximity of functional groups, whereas 3-amino isomers may exhibit distinct regioselectivity in downstream reactions .

Benzyl groups may favor interactions with aromatic residues in enzymes or receptors. Dimethylaminoethyl groups increase solubility and enable protonation at physiological pH, aiding in ionic interactions .

Synthetic Utility: Both 1a and its 3-amino analog could serve as intermediates for bioactive heterocycles, though the 3-amino variant’s synthesis would require 3-amino-5-bromobenzoic acid, which is less commonly reported than the 2-amino isomer .

Actividad Biológica

3-Amino-5-bromo-N-cyclohexylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with an amino group and a bromine atom at the 5-position of the benzene ring, along with a cyclohexyl group attached to the nitrogen. This unique configuration influences its solubility, reactivity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds while the bromine can engage in halogen bonding, enhancing binding affinity to target proteins. This interaction may modulate the activity of these proteins, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . It has been evaluated for its effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation. For instance, studies have shown that similar benzamide derivatives can inhibit key enzymes involved in cancer metabolism, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may possess anti-inflammatory effects . The presence of the amino group allows for potential interactions with inflammatory pathways, suggesting that it could be developed as a therapeutic agent for inflammatory diseases .

In Vitro Studies

Several in vitro studies have highlighted the biological effects of this compound:

- Cell Proliferation Inhibition : In human cancer cell lines, this compound has been shown to significantly reduce cell viability at varying concentrations, indicating its potential as an anticancer agent.

- Enzyme Interaction : The compound has been utilized in biochemical assays to study its interaction with specific enzymes involved in cancer progression and inflammation. These studies often focus on enzyme kinetics and binding affinities.

Comparative Studies

Comparative studies with similar compounds have provided insights into the unique biological activity of this compound:

| Compound | Biological Activity | Key Findings |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Inhibits cell proliferation in cancer lines |

| 3-Amino-5-chloro-N-cyclohexylbenzamide | Moderate anticancer activity | Less potent than brominated analogs |

| 3-Amino-5-bromo-N-methylbenzamide | Lower anti-inflammatory effects | Different binding profiles compared to cyclohexyl variant |

Applications in Drug Development

The unique structural attributes of this compound make it a promising candidate for further drug development. Its potential applications include:

- Targeted Cancer Therapy : Due to its ability to inhibit specific cancer-related enzymes.

- Anti-inflammatory Drugs : As a lead compound for developing new anti-inflammatory medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.